molecular formula C16H18FN3O2S B2970702 N-allyl-2-(2-((4-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide CAS No. 921796-20-5

N-allyl-2-(2-((4-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Cat. No.: B2970702
CAS No.: 921796-20-5
M. Wt: 335.4
InChI Key: DSBSFJHWPFNAHL-UHFFFAOYSA-N
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Description

N-allyl-2-(2-((4-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a synthetic small molecule featuring a multi-substituted imidazole core, a scaffold of high significance in medicinal chemistry . The imidazole ring is a fundamental building block in biology and pharmacology, known for its ability to readily form supramolecular complexes through various noncovalent interactions, which can be exploited in drug design to improve solubility, bioavailability, and target binding . This particular compound possesses several notable structural motifs, including an allyl group, a 4-fluorobenzyl thioether, and a hydroxymethyl moiety. Such groups are frequently incorporated to modulate the molecule's lipophilicity, metabolic stability, and electronic properties, making it a valuable intermediate or candidate for research and development . Imidazole derivatives are investigated for a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral applications, acting through mechanisms such as enzyme inhibition or interference with protein-protein interactions . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2-[(4-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2S/c1-2-7-18-15(22)9-20-14(10-21)8-19-16(20)23-11-12-3-5-13(17)6-4-12/h2-6,8,21H,1,7,9-11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBSFJHWPFNAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CN1C(=CN=C1SCC2=CC=C(C=C2)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-allyl-2-(2-((4-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H21FN4O3SC_{18}H_{21}FN_{4}O_{3}S, with a molecular weight of approximately 392.4 g/mol. The presence of a fluorine atom in the benzyl group is noteworthy as it can significantly influence the compound's biological activity and chemical properties .

Research indicates that compounds with similar structures exhibit diverse biological activities, primarily through interactions with various biological targets such as receptors and enzymes. The specific mechanisms by which this compound may exert its effects include:

  • Enzyme Inhibition : Similar imidazole derivatives have shown potential as inhibitors for several enzymes, including acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are crucial in neurodegenerative diseases .
  • Antimicrobial Activity : Compounds within this structural class have demonstrated antimicrobial properties, suggesting potential applications in treating infections .

Anticonvulsant Properties

A study investigating the anticonvulsant activity of related imidazole derivatives found that certain compounds exhibited significant protective effects against seizures induced by maximal electroshock. While specific data on this compound is limited, its structural analogs indicate potential efficacy in this area .

Cytotoxic Effects

Research on structurally similar imidazole compounds has revealed cytotoxic effects against various cancer cell lines, including glioma (C6) and liver (HepG2). These findings suggest that this compound could also possess anticancer properties, warranting further investigation into its mechanism of action and therapeutic potential .

Case Studies and Research Findings

Study FocusFindings
Anticonvulsant ActivityRelated compounds showed significant seizure protection in animal models .
CytotoxicityImidazole derivatives demonstrated effectiveness against glioma and liver cancer cell lines .
Enzyme InhibitionPotential inhibition of AChE and MAO observed in similar compounds, suggesting neuroprotective effects .

Q & A

Q. Purity validation :

  • HPLC : Use a C18 column with a gradient elution (acetonitrile/water + 0.1% TFA) to assess purity (>95%).
  • Elemental analysis : Compare experimental vs. calculated C, H, N, S values to confirm stoichiometry .
  • 1H/13C NMR : Key peaks include δ 4.5–5.2 ppm (allyl protons), δ 7.3–7.5 ppm (4-fluorobenzyl aromatic protons), and δ 170–175 ppm (acetamide carbonyl) .

Basic: What spectroscopic and crystallographic techniques are critical for structural elucidation?

Answer:

  • IR spectroscopy : Identify functional groups (e.g., S-H stretch at ~2550 cm⁻¹, C=O at ~1650 cm⁻¹) .
  • NMR : 2D techniques (COSY, HSQC) resolve overlapping signals, particularly for imidazole and thioether linkages .
  • X-ray crystallography : Use SHELX software for structure refinement. Key challenges include resolving disorder in the allyl group; high-resolution data (≤1.0 Å) and TWIN commands in SHELXL mitigate this .

Basic: Which in vitro assays are recommended for preliminary biological screening?

Answer:

  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Anticancer potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, using ATP/NADH depletion as readouts .

Advanced: How can regioselectivity challenges during imidazole functionalization be addressed?

Answer:

  • Protecting groups : Use Boc (tert-butoxycarbonyl) to block the N1 position of imidazole, ensuring thioether formation occurs at C2 .
  • Catalytic control : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl-thioether linkage without side reactions .
  • Kinetic monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) to optimize reaction time and temperature .

Advanced: How should researchers resolve contradictions in bioactivity data across assays?

Answer:

  • Assay validation : Replicate experiments under standardized conditions (e.g., pH, temperature, cell passage number).
  • Compound stability : Assess degradation via LC-MS over 24–72 hours; use fresh DMSO stocks to avoid solvent-induced artifacts .
  • Target specificity : Perform counter-screens against unrelated enzymes/cell lines to confirm selectivity .

Advanced: What strategies optimize metabolic stability in preclinical studies?

Answer:

  • Liver microsome assays : Incubate with rat/human liver microsomes; quantify parent compound depletion via LC-MS/MS .
  • Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the benzyl ring to reduce CYP450-mediated oxidation .
  • Prodrug design : Mask the hydroxymethyl group as an ester to enhance plasma stability .

Advanced: How can molecular docking predict binding modes to biological targets?

Answer:

  • Target selection : Prioritize kinases (e.g., EGFR) or proteases based on structural homology to known imidazole-acetamide inhibitors .
  • Docking software : Use AutoDock Vina with flexible ligand settings; validate poses via MD simulations (AMBER/NAMD) .
  • Experimental validation : Compare docking scores with IC₅₀ values from enzyme assays to refine models .

Advanced: What crystallographic challenges arise for this compound, and how are they solved?

Answer:

  • Disorder issues : The allyl group may exhibit positional disorder. Mitigate by collecting data at low temperature (100 K) and using restraints in SHELXL .
  • Twinned crystals : Test for twinning via PLATON; apply TWIN commands during refinement .
  • Data resolution : Use synchrotron radiation (λ = 0.7–1.0 Å) to achieve ≤0.9 Å resolution for accurate electron density maps .

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